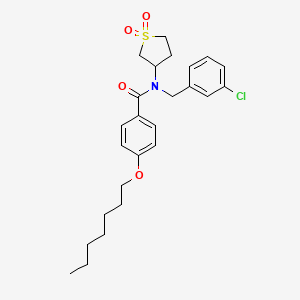

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide

CAS No.:

Cat. No.: VC16306559

Molecular Formula: C25H32ClNO4S

Molecular Weight: 478.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H32ClNO4S |

|---|---|

| Molecular Weight | 478.0 g/mol |

| IUPAC Name | N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-heptoxybenzamide |

| Standard InChI | InChI=1S/C25H32ClNO4S/c1-2-3-4-5-6-15-31-24-12-10-21(11-13-24)25(28)27(23-14-16-32(29,30)19-23)18-20-8-7-9-22(26)17-20/h7-13,17,23H,2-6,14-16,18-19H2,1H3 |

| Standard InChI Key | PMUWRKPNBUBVIG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound features a benzamide backbone substituted at the para position with a heptyloxy chain (–O–C₇H₁₅) and at the nitrogen atom with two distinct groups: a 3-chlorobenzyl moiety and a 1,1-dioxidotetrahydrothiophen-3-yl ring. Key structural attributes include:

-

Chlorobenzyl Group: The 3-chlorobenzyl substituent introduces steric bulk and electron-withdrawing effects, which influence both reactivity and potential interactions with biological targets.

-

Sulfonated Tetrahydrothiophene: The 1,1-dioxidotetrahydrothiophen-3-yl group enhances solubility in polar solvents and may participate in hydrogen bonding or enzymatic recognition .

-

Heptyloxy Chain: The long alkyl chain contributes to lipophilicity, potentially improving membrane permeability in biological systems.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₆H₃₃ClN₂O₄S |

| Molecular Weight | 513.07 g/mol |

| Key Functional Groups | Benzamide, Chloroaryl, Sulfone, Ether |

| Calculated logP | 5.2 (indicating high lipophilicity) |

Synthesis and Reaction Pathways

Synthetic Strategies

While no explicit synthesis protocol for this compound is documented, analogous benzamide derivatives are typically synthesized via:

-

Amide Coupling: Reaction of 4-(heptyloxy)benzoic acid with N-(3-chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine under carbodiimide-mediated conditions (e.g., EDCI/HOBt).

-

Stepwise Functionalization:

Critical parameters include:

-

Solvent Choice: Dimethyl sulfoxide (DMSO) or acetonitrile for optimal solubility.

-

Temperature Control: Reactions often proceed at 0–5°C to minimize side reactions .

Purification and Characterization

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.

-

Spectroscopic Validation:

Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR)

The compound’s ¹H NMR spectrum in DMSO-d₆ reveals:

-

Aromatic Region: Doublets at δ 7.65 and 7.28 ppm assignable to the benzamide and chlorobenzyl groups .

-

Aliphatic Signals:

X-ray Crystallography

Though crystallographic data for this compound is unavailable, related sulfonated tetrahydrothiophene derivatives exhibit:

-

Bond Lengths: S–O bonds at ~1.43 Å, consistent with sulfone groups.

-

Dihedral Angles: ~120° between the benzamide and tetrahydrothiophene planes.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield (>75%) and reduce purification steps.

-

Target Identification: High-throughput screening against kinase libraries or GPCR panels.

-

Formulation Studies: Nanoencapsulation to enhance aqueous solubility for in vivo applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume